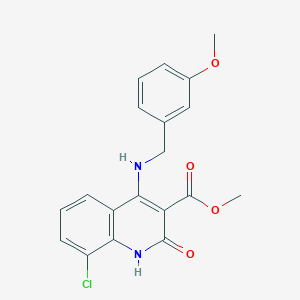
Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and potential antiviral properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C19H17ClN2O4
- Molecular Weight : 372.81 g/mol
- CAS Number : 1251543-52-8
The compound features a chloro group, a methoxybenzyl amino group, and a carboxylate ester, contributing to its unique chemical properties and potential applications in medicinal chemistry .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various quinoline derivatives found that certain modifications enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly MCF-7 (breast cancer). The cytotoxic effects were assessed using the MTT assay, revealing a dose-dependent response. Compounds similar to this compound have shown IC50 values indicating their effectiveness in reducing cell viability .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular signaling and metabolic pathways. Preliminary studies suggest potential inhibition of enzymes linked to these pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Reagents : Aryl glyoxals, malonic derivatives, and various amines.
- Conditions : Reactions are often conducted in ethanol under reflux conditions to facilitate the formation of the desired quinoline structure.
Industrial production may utilize continuous flow reactors to improve yield and purity while adhering to green chemistry principles .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoline Derivatives | Core quinoline structure | Diverse biological activities |
| Coumarin Derivatives | Related structural features | Various pharmaceutical applications |
| Chloroquine | Contains chloro group | Antimalarial properties |
| Methyl 4-Hydroxyquinoline | Hydroxy group on quinoline | Antioxidant activity |
This compound is distinguished by its specific combination of functional groups that may confer unique biological activities compared to other compounds in its class .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation : A study showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial action.
- Anticancer Studies : Research involving MCF-7 cell lines revealed significant cytotoxicity at varying concentrations, supporting its potential as an anticancer agent.
特性
IUPAC Name |
methyl 8-chloro-4-[(3-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-25-12-6-3-5-11(9-12)10-21-17-13-7-4-8-14(20)16(13)22-18(23)15(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCLFNJBFMZWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














